2,3,4-Trimethoxy-6-methylphenol

Coenzyme Q synthesis Synthetic methodology Process chemistry

2,3,4-Trimethoxy-6-methylphenol is a uniquely substituted methoxyphenol intermediate indispensable for high-yield Coenzyme Q10 synthesis, outperforming alternative starting materials such as 3,4,5-trimethoxytoluene. Its 2,3,4-trimethoxy-6-methyl substitution pattern is essential for the total synthesis of (±)-antroquinonol D and enables potent in vivo anticancer activity (78% tumor growth reduction in oxaliplatin-resistant colorectal cancer models vs. 40% for oxaliplatin alone). Also employed in phosphotungstate reagent preparation for analytical metal ion determination. Secure batch-to-batch consistency with certified purity and comprehensive analytical documentation. Inquire now for research-scale and bulk orders.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 39068-88-7
Cat. No. B1589905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxy-6-methylphenol
CAS39068-88-7
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)OC)OC)OC
InChIInChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3
InChIKeyUGNJWQMNCJYWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxy-6-methylphenol (CAS 39068-88-7) Procurement and Technical Specifications


2,3,4-Trimethoxy-6-methylphenol (CAS 39068-88-7) is a polysubstituted phenolic compound belonging to the methoxyphenol class, characterized by a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol . It possesses three methoxy groups (-OCH3) at the 2, 3, and 4 positions and a methyl group (-CH3) at the 6-position on the phenol ring, distinguishing it from simpler trimethoxyphenols . This compound is primarily utilized as a key intermediate in the synthesis of complex natural products, notably (±)-antroquinonol D, and serves as a versatile building block in medicinal chemistry and industrial synthesis [1].

Why Generic Substitution Fails for 2,3,4-Trimethoxy-6-methylphenol (CAS 39068-88-7) in Critical Applications


2,3,4-Trimethoxy-6-methylphenol cannot be simply interchanged with other in-class compounds due to its unique substitution pattern that dictates its reactivity, physical properties, and biological outcomes. The presence of both a methyl group and three methoxy groups on the phenol ring significantly alters its electronic character and steric environment compared to analogs like 2,3,4-trimethoxyphenol (lacking the 6-methyl group) or 3,4,5-trimethoxytoluene (lacking the phenolic hydroxyl) [1]. These structural differences translate into quantifiable variations in synthetic yield, cytotoxic potency, metabolic stability, and suitability for specific synthetic pathways, as detailed in the quantitative evidence below.

2,3,4-Trimethoxy-6-methylphenol (CAS 39068-88-7): Quantitative Differential Evidence Against Comparators


Superior Synthetic Yield vs. Alternative Starting Materials for Coenzyme Q Intermediates

In the synthesis of Coenzyme Q10, using 2,3,4-trimethoxy-6-methylphenol as a starting material enabled a smooth oxidation with high yields of the corresponding p-benzoquinones, described as a new method superior to methods using 3,4,5-trimethoxytoluene or 2,3,4,5-tetramethoxytoluene as starting materials [1]. The overall yield for the process was reported as 44% [1].

Coenzyme Q synthesis Synthetic methodology Process chemistry

Enhanced Cytotoxicity Against Oxaliplatin-Resistant Colorectal Cancer Compared to Standard Therapy

In oxaliplatin-resistant colorectal cancer cells (HCT-116/L), 2,3,4-trimethoxy-6-methylphenol (TMMP) demonstrated significantly superior tumor growth reduction compared to oxaliplatin alone. TMMP reduced tumor growth by approximately 78% at a dosage of 3 mg/kg, whereas oxaliplatin achieved only a 40% reduction .

Anticancer Drug resistance Colorectal cancer Cytotoxicity

Differential CYP Enzyme Inhibition Profile vs. Phenolic Analogs

2,3,4-Trimethoxy-6-methylphenol exhibits a relatively weak inhibition profile against key human cytochrome P450 enzymes. Its IC50 for CYP2D6 in human liver microsomes is >27,000 nM [1], for CYP1A2 is 4,700 nM [2], and for aryl hydrocarbon hydroxylase activity in induced rat liver microsomes is 5,000 nM [3].

Drug metabolism CYP inhibition Drug-drug interactions ADME

Optimized Synthetic Yield via Dakin Reaction Conditions

A published synthesis of 2,3,4-trimethoxy-6-methylphenol from 3,4,5-trimethoxytoluene via Vilsmeier-Haack and Dakin reactions achieved a 96.2% yield for the Dakin step and an overall two-step yield of 90.5% under optimized conditions (n(aldehyde):n(H2O2)=0.83:1, p-toluenesulfonic acid catalyst, 25°C, 2 h, 30% H2O2 trickling rate 0.1 mL/min) [1].

Synthetic methodology Process optimization Dakin reaction Yield improvement

Distinct LogP and pKa Values Influencing Solubility and Reactivity

2,3,4-Trimethoxy-6-methylphenol has a predicted LogP value ranging from 1.20 to 1.726 [REFS-1,2] and a predicted pKa of 10.45±0.28 . These values differ from those of close analogs (e.g., 2,3,4-trimethoxyphenol, which lacks the methyl group, or 3,4,5-trimethoxytoluene, which lacks the phenolic hydroxyl), affecting its partitioning behavior and acid-base chemistry.

Physicochemical properties LogP pKa Solubility

Established Role as a Key Intermediate for Antroquinonol D Total Synthesis

2,3,4-Trimethoxy-6-methylphenol serves as a crucial reagent in the first reported total synthesis of (±)-antroquinonol D, a natural product with potential anticancer properties . This synthesis, achieved in 10 steps with a 20% overall yield, highlights the compound's utility in constructing the complex molecular architecture of antroquinonol D, where the methyl group was noted to have a vital impact on the reduction of the enone moiety [1].

Natural product synthesis Antroquinonol D Anticancer Total synthesis

2,3,4-Trimethoxy-6-methylphenol (CAS 39068-88-7): Validated Application Scenarios for Scientific and Industrial Procurement


Synthesis of Coenzyme Q10 and Related Ubiquinone Analogs

2,3,4-Trimethoxy-6-methylphenol is a preferred starting material for the synthesis of Coenzyme Q10 and its intermediates due to its demonstrated superior yield and smooth oxidation to the corresponding p-benzoquinone core, outperforming alternative starting materials such as 3,4,5-trimethoxytoluene [1].

Development of Novel Anticancer Agents Targeting Drug-Resistant Cancers

The compound's significant in vivo efficacy against oxaliplatin-resistant colorectal cancer (78% tumor growth reduction vs. 40% for oxaliplatin) makes it a compelling lead scaffold or building block for medicinal chemistry programs focused on overcoming chemotherapy resistance .

Total Synthesis of (±)-Antroquinonol D

2,3,4-Trimethoxy-6-methylphenol is an essential and non-substitutable starting material for the reported total synthesis of (±)-antroquinonol D, a natural product of interest for its potential anticancer properties, with the 6-methyl group playing a critical role in the synthetic pathway [REFS-3,4].

Preparation of Phosphotungstate Reagents for Analytical Chemistry

The compound is used in the synthesis of phosphotungstate, a reagent employed in analytical chemistry for the determination of metal ions, representing a specialized industrial application distinct from its pharmaceutical roles .

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